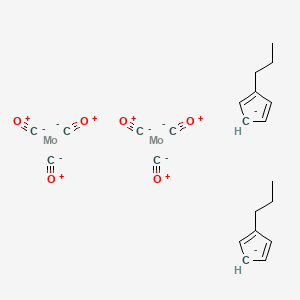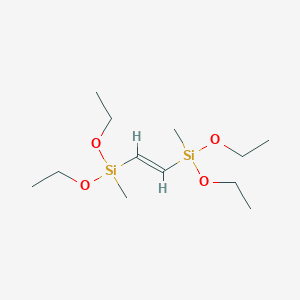
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer, also known as Mo(η^5-C5H4CH2CH2)(CO)3, is a transition metal complex that has been widely studied for its potential applications in various fields of chemistry. This compound is known for its unique structure, which consists of a molybdenum atom coordinated to three carbonyl ligands and a propylcyclopentadienyl ligand.
Mechanism of Action
The mechanism of action of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer is not fully understood, but it is believed to involve the transfer of carbonyl ligands to substrates during catalytic reactions. This transfer is thought to occur through a mechanism known as migratory insertion, in which the carbonyl ligand inserts itself into a carbon-hydrogen bond in the substrate. This results in the formation of a new carbon-carbonyl bond and the release of a molecule of hydrogen.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on human health.
Advantages and Limitations for Lab Experiments
One advantage of using (Propylcyclopentadienyl)molybdenum tricarbonyl dimer in lab experiments is its high catalytic activity. This compound has been shown to be an effective catalyst for various organic reactions, which makes it a useful tool for synthetic chemists. However, one limitation of using this compound is its high cost. (Propylcyclopentadienyl)molybdenum tricarbonyl dimer is a relatively expensive compound, which can limit its use in some research settings.
Future Directions
There are several future directions for research on (Propylcyclopentadienyl)molybdenum tricarbonyl dimer. One area of research involves the development of new catalytic applications for this compound. For example, researchers could explore its potential use in the synthesis of novel pharmaceuticals or other fine chemicals. Another area of research involves the development of new synthetic methods for the preparation of this compound. This could involve the use of alternative reducing agents or the development of new reaction conditions that improve the yield of the dimeric complex.
Synthesis Methods
The synthesis of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer can be achieved through several methods. One common method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl hydride with a reducing agent such as lithium aluminum hydride. Another method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl chloride with a reducing agent such as sodium borohydride. Both methods result in the formation of the dimeric complex.
Scientific Research Applications
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer has been studied for its potential applications in various fields of chemistry. One area of research involves the use of this compound as a catalyst for various organic reactions. For example, this compound has been shown to catalyze the hydroformylation of alkenes, which is a useful reaction for the production of aldehydes. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals and other fine chemicals.
properties
IUPAC Name |
carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.6CO.2Mo/c2*1-2-5-8-6-3-4-7-8;6*1-2;;/h2*3-4,6-7H,2,5H2,1H3;;;;;;;;/q2*-1;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZOOSWHLLHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Mo2O6-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746533 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
CAS RN |
105046-05-7 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


